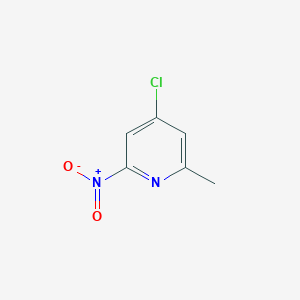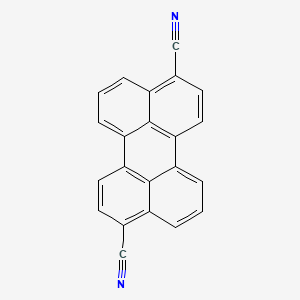
Perylene-3,9-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perylene-3,9-dicarbonitrile is an organic compound with the molecular formula C22H10N2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two cyano groups at the 3 and 9 positions of the perylene core. This compound is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perylene-3,9-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of perylene-3,9-dicarboxylic acid with a dehydrating agent such as thionyl chloride can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Perylene-3,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perylene-3,9-dicarboxylic acid, while reduction can produce perylene-3,9-diamine .
Wissenschaftliche Forschungsanwendungen
Perylene-3,9-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: This compound is employed in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Wirkmechanismus
The mechanism by which perylene-3,9-dicarbonitrile exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, electronic devices, and other systems in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Perylene-3,4-dicarboxylic acid: A compound with carboxylic acid groups instead of cyano groups.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative with imide groups, often used in organic electronics.
Uniqueness
Perylene-3,9-dicarbonitrile is unique due to its specific substitution pattern and the presence of cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high thermal stability and efficient charge transport .
Eigenschaften
CAS-Nummer |
103147-46-2 |
|---|---|
Molekularformel |
C22H10N2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
perylene-3,9-dicarbonitrile |
InChI |
InChI=1S/C22H10N2/c23-11-13-7-10-20-18-6-2-4-16-14(12-24)8-9-19(22(16)18)17-5-1-3-15(13)21(17)20/h1-10H |
InChI-Schlüssel |
OMXBVTSQEJRZKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C5C3=CC=CC5=C(C=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


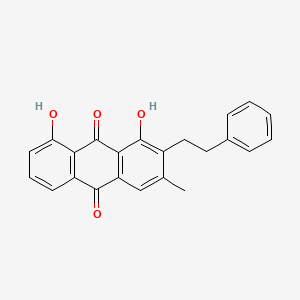
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)



![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
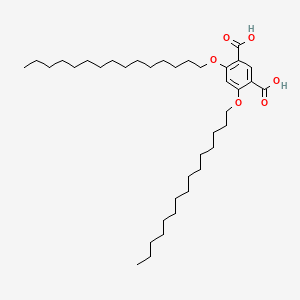
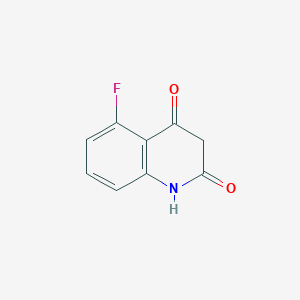
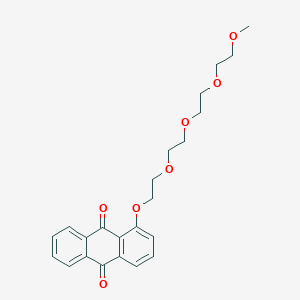
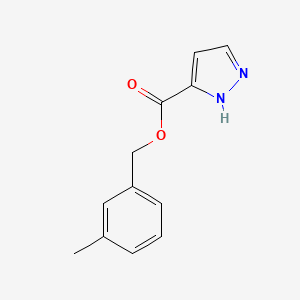
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
